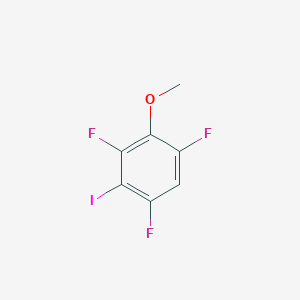

1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Description

Significance of Halogenated Arenes in Contemporary Organic Synthesis

Halogenated aromatic compounds are pivotal in a multitude of synthetic transformations. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can significantly alter the physical, chemical, and biological properties of organic molecules. numberanalytics.com For instance, halogenation can enhance the lipophilicity of a compound, improving its ability to traverse cell membranes, a crucial factor in drug design. numberanalytics.com Furthermore, the carbon-halogen bond serves as a reactive handle for a wide array of cross-coupling reactions, including the Suzuki, Heck, and Negishi reactions, which are fundamental for the formation of carbon-carbon bonds.

Fluorinated aromatic compounds, in particular, have garnered immense interest in medicinal chemistry. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered pharmacokinetic profiles of drug candidates. tandfonline.com The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo lifetime of a drug. nih.govyoutube.com

Aryl iodides are highly valued in organic synthesis due to the high reactivity of the carbon-iodine bond, making them excellent substrates for various coupling reactions and the formation of organometallic reagents. nih.gov The relatively weak C-I bond facilitates oxidative addition in transition-metal-catalyzed reactions, a key step in many bond-forming processes. ucla.edu The versatility of aryl iodides extends to their use in the generation of hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents. nih.govacs.org

Strategic Importance of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene within Fluorine and Iodine Chemistry

This compound stands out as a strategically important building block due to the unique interplay of its substituents. The molecule features a highly electron-deficient aromatic ring due to the presence of three fluorine atoms, which are strong electron-withdrawing groups. This electronic feature is modulated by the electron-donating methoxy (B1213986) group. The iodine atom provides a reactive site for a variety of synthetic transformations.

The combination of these features makes this compound a valuable precursor for the synthesis of complex polyfluorinated aromatic compounds. The trifluorinated phenyl moiety is a common feature in many bioactive molecules, and this compound provides a direct route to introduce this scaffold. The presence of the iodine atom allows for its participation in cross-coupling reactions, enabling the attachment of various organic fragments.

Overview of Research Trends in Aryl Iodides and Fluorinated Aromatic Compounds

Current research in the field of aryl iodides is focused on developing novel, milder, and more sustainable methods for their synthesis and functionalization. chinesechemsoc.org There is a growing emphasis on transition-metal-free coupling reactions and the use of aryl iodides in photoredox catalysis. nih.gov The development of catalytic systems that can activate the C-I bond under mild conditions is a significant area of investigation. ucla.edu

In the realm of fluorinated aromatic compounds, the trend is towards the development of new and selective fluorination methods. nih.govresearchgate.net While traditional fluorination techniques often require harsh conditions and have limited substrate scope, modern approaches focus on late-stage fluorination, allowing for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence. nih.gov There is also considerable interest in the synthesis and application of novel fluorinated building blocks that provide access to a wider range of chemical space. nih.govbeilstein-journals.org The unique properties of fluorine continue to be exploited in the design of new pharmaceuticals, agrochemicals, and materials with tailored properties. tandfonline.combohrium.com

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₇H₄F₃IO |

| Molecular Weight | 288.01 g/mol |

| CAS Number | 1806421-84-0 |

| Appearance | White to pale cream crystalline powder or crystals |

| Melting Point | 151.0-160.0 °C |

| Topological Polar Surface Area (TPSA) | 9.23 Ų |

| LogP | 2.7171 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Data sourced from chemscene.comthermofisher.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOVSZRVMSOJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1F)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Trifluoro 2 Iodo 4 Methoxybenzene

Direct Iodination Strategies on Fluorinated Anisoles

Direct iodination of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. For a precursor like 1,3,5-trifluoro-4-methoxybenzene, this approach involves the direct introduction of an iodine atom onto the ring. The success of this strategy is dictated by the choice of iodinating agent and the powerful, often conflicting, directing effects of the existing substituents. The methoxy (B1213986) group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating yet also ortho-, para-directing. The target C2 position is ortho to the activating methoxy group but is severely sterically hindered by the flanking fluorine atoms at C1 and C3.

Electrophilic Iodination Approaches

Electrophilic iodination typically requires an iodine source and a system to generate a potent electrophile, such as I+. Molecular iodine (I₂) itself is generally unreactive toward electron-deficient or moderately activated rings and requires an activating agent. organic-chemistry.org Common reagents for this purpose include N-iodosuccinimide (NIS), often activated by a strong acid like trifluoroacetic acid (TFA), or systems combining I₂ with a silver salt. eastfine.net The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), facilitates the generation of the electrophilic iodine species by precipitating the insoluble silver iodide. nih.gov

For a substrate like a fluorinated anisole, these methods face significant regioselectivity challenges. While the methoxy group strongly directs iodination to the ortho positions (C2 and C6), the extreme steric crowding at these sites from the adjacent fluorine atoms would likely inhibit the reaction.

Table 1: Common Reagents for Electrophilic Iodination of Aromatic Compounds

| Reagent System | Description | Typical Conditions | Reference |

| NIS / TFA | N-Iodosuccinimide with trifluoroacetic acid as a catalyst. | Mild conditions, short reaction times. | eastfine.net |

| I₂ / Silver Salts (e.g., Ag₂SO₄, AgBF₄) | Iodine activated by a silver salt to form an electrophilic species. | Dichloromethane or other inert solvents. | nih.gov |

| I₂ / Disulfide Catalyst | Elemental iodine with a disulfide catalyst to activate the iodine source. | Acetonitrile, mild conditions. | eastfine.net |

| Iodine Monochloride (ICl) | A potent iodinating agent, often used with a Lewis acid catalyst. | Can be used with or without a catalyst depending on substrate reactivity. | ncert.nic.in |

Oxidative Iodination Protocols

Oxidative iodination methods utilize molecular iodine in conjunction with a strong oxidizing agent. The oxidant converts I₂ into a more reactive electrophilic species or oxidizes the iodide byproduct (HI), which is reversible, to drive the reaction forward. ncert.nic.in Common oxidants include hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or copper salts. organic-chemistry.orgncert.nic.in For instance, the iodination of methoxy-substituted benzenes has been effectively carried out using a system of I₂ and 30% aqueous H₂O₂. sigmaaldrich.comresearchgate.net Another approach involves using reagents like F-TEDA-BF₄ (Selectfluor), which can act as an oxidant to convert liberated iodide back into an active iodinating species. nih.gov

These protocols are effective for a range of aromatic compounds. However, when applied to the synthesis of 1,3,5-trifluoro-2-iodo-4-methoxybenzene, they would encounter the same regiochemical and steric impediments as other electrophilic methods, making the selective formation of the desired C2-iodinated isomer highly challenging.

Functional Group Interconversions for Iodination

To overcome the regioselectivity problems inherent in direct iodination, multi-step pathways involving functional group interconversions are often superior. These methods install a functional group that can be reliably and selectively replaced with iodine, thereby ensuring the formation of a single, desired isomer.

Diazotization-Iodination Pathways

The most reliable and regiochemically precise method for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction. nih.govorganic-chemistry.org This pathway involves three main steps:

Nitration: Introduction of a nitro group.

Reduction: Reduction of the nitro group to an amine.

Diazotization-Iodination: Conversion of the amine to a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide (KI). organic-chemistry.org

For the synthesis of this compound, the key intermediate would be 2,4,6-trifluoro-3-methoxyaniline . This precursor would be converted into the corresponding diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. Subsequent treatment with a solution of potassium iodide would yield the target molecule with the iodine atom positioned exclusively at C2. The primary advantage of this route is that the position of iodination is predetermined by the location of the amine group, circumventing any issues of isomeric mixtures.

Table 2: General Protocol for Diazotization-Iodination (Sandmeyer Reaction)

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Diazotization | Aryl Amine, NaNO₂, aq. Acid (e.g., HCl, H₂SO₄), 0-5 °C | Formation of the aryl diazonium salt intermediate. | nih.govorganic-chemistry.org |

| 2. Iodide Displacement | Aqueous solution of Potassium Iodide (KI), gentle warming | Nucleophilic substitution of the diazonium group with iodide. | nih.gov |

Halogen-Exchange Reactions (Iodine Introduction)

Halogen-exchange (HALEX) reactions, particularly the aromatic Finkelstein reaction, provide another route to aryl iodides. nih.govfrontiersin.org This method typically involves the conversion of an aryl bromide or chloride into an aryl iodide using an iodide salt, often catalyzed by a copper(I) or palladium complex. frontiersin.org

However, the exchange of an aryl fluoride (B91410) for an aryl iodide is significantly more challenging due to the exceptional strength of the carbon-fluorine bond. While methods exist for the F/Cl and F/Br exchange on aliphatic compounds, and for the reverse reaction (I-to-F) on aromatic rings, a direct F-to-I exchange on an electron-deficient polyfluorinated ring is not a standard or synthetically favored transformation. organic-chemistry.orgnih.gov Therefore, this pathway would likely require starting with a precursor such as 2-bromo-1,3,5-trifluoro-4-methoxybenzene (B12948085) rather than a fully fluorinated analogue, making it a less direct route.

Regioselective Synthesis of Substituted Aryl Iodides

Achieving regioselectivity is the paramount challenge in the synthesis of this compound. The directing effects of the substituents are in direct conflict. The powerful activating and ortho-directing influence of the methoxy group is counteracted by the extreme steric hindrance imposed by the two fluorine atoms at positions C1 and C3, which flank the target C2 position.

A summary of the regiochemical outcomes for the potential synthetic routes is as follows:

Direct Iodination (Electrophilic or Oxidative): This route is highly unlikely to be selective. While the methoxy group activates the C2 position, the steric barrier is formidable. Electrophilic attack would likely favor the less hindered C6 position (also ortho to the methoxy group) or other positions on the ring, leading to a complex mixture of isomers and making isolation of the desired product difficult and low-yielding.

Diazotization-Iodination: This pathway offers unambiguous regiochemical control. By starting with the correctly substituted aniline (B41778) precursor (2,4,6-trifluoro-3-methoxyaniline), the Sandmeyer reaction ensures that the iodine atom is introduced only at the position formerly occupied by the amino group (C2). This strategy is the most plausible and synthetically viable approach to obtain the pure, desired isomer.

Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Hypothetically, a palladium-catalyzed C-H iodination could be envisioned. Such a reaction might involve a directing group to guide the palladium catalyst to the desired C-H bond, followed by oxidative addition and reductive elimination with an iodine source.

Green chemistry principles encourage the development of environmentally benign chemical processes. youtube.comnih.gov For the synthesis of this compound, several green approaches can be considered.

One approach involves the use of elemental iodine in combination with a green oxidant. Traditional iodination methods often use stoichiometric amounts of expensive and potentially hazardous iodinating agents. A greener alternative is to use I₂ with an oxidant such as hydrogen peroxide or oxygen, which generates the electrophilic iodine species in situ and produces water as the only byproduct. d-nb.info

Electrochemical methods also offer a green pathway for iodination. nih.gov These methods can generate the iodinating agent in situ from a simple iodide salt through anodic oxidation, avoiding the need for chemical oxidants and minimizing waste.

The use of mechanochemistry, where reactions are carried out by grinding solids together, is another emerging green technique that can reduce or eliminate the need for solvents. olemiss.edu

Table 3: Comparison of Potential Green Iodination Methods

| Method | Advantages | Disadvantages |

| I₂ with Green Oxidant | Atom-economical, produces benign byproducts. | May require a catalyst, reaction conditions need optimization. |

| Electrochemical Synthesis | Avoids chemical oxidants, high control over reaction. | Requires specialized equipment, conductivity of the medium can be an issue. |

| Mechanochemistry | Solvent-free or reduced solvent use, potentially faster reaction times. | Scalability can be a challenge, not all reactions are amenable. |

Chemical Reactivity and Transformative Applications of 1,3,5 Trifluoro 2 Iodo 4 Methoxybenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general reactivity of an aryl iodide like 1,3,5-Trifluoro-2-iodo-4-methoxybenzene would be dictated by the electron-withdrawing nature of the fluorine atoms, which can influence the oxidative addition step in the catalytic cycle, and the steric hindrance around the iodine atom.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or boronic ester. A patent has indicated the use of this compound in such a coupling. While specific details are not provided, a representative reaction is shown below.

General Reaction Scheme for Suzuki-Miyaura Coupling

| Component | Example |

| Aryl Halide | This compound |

| Boronic Acid/Ester | (2,4,5-trifluoro-3-methoxyphenyl)boronic acid (mentioned in proximity in patent literature) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/Water, Toluene, DMF |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper. No specific examples involving this compound were identified.

Heck Reaction for Alkenylation

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The regioselectivity of the reaction is often influenced by the electronic and steric properties of the substrates. Specific data for the Heck reaction with this compound is not available.

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling involves the reaction of an aryl halide with an organostannane. This reaction is known for its tolerance of a wide range of functional groups. There are no documented instances of the Stille coupling with this compound in the reviewed literature.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines. The electron-deficient nature of the fluorinated ring in this compound might be expected to facilitate this reaction, but specific examples have not been reported.

Negishi Coupling and Related Organozinc Chemistry

The Negishi coupling utilizes organozinc reagents to couple with aryl halides. These reactions are known for their high reactivity and functional group tolerance. No specific applications of this compound in Negishi coupling have been found.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of three electron-withdrawing fluorine atoms which activate the aromatic ring towards nucleophilic attack.

Displacement of Fluorine Atoms via SNAr

In polyfluoroarenes, fluorine atoms can serve as leaving groups in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). For a reaction to occur, the aromatic ring must be sufficiently electron-deficient. The three fluorine atoms on the benzene (B151609) ring of this compound provide this necessary activation. A nucleophile (Nu⁻) would attack a carbon atom bearing a fluorine atom, leading to the displacement of a fluoride (B91410) ion.

Influence of Methoxy (B1213986) and Iodine Substituents on SNAr Regioselectivity

The regioselectivity of SNAr reactions on this compound would be dictated by the electronic and steric effects of all substituents.

Fluorine Atoms: As the activating groups and potential leaving groups, they are the sites of reaction.

Methoxy Group (-OCH₃): This group exerts a dual electronic effect. It is inductively electron-withdrawing but strongly electron-donating through resonance. In SNAr, the resonance effect is dominant and deactivates the positions ortho and para to it by increasing electron density, making nucleophilic attack less favorable at the C3 and C5 positions.

Iodine Atom (-I): The iodine atom is electron-withdrawing via induction, which further activates the ring. Its large size may also exert a steric hindrance effect, potentially disfavoring attack at the adjacent C1 and C3 positions.

Considering these factors, nucleophilic attack would be most probable at the fluorine atom on C5, which is para to the iodine and meta to the methoxy group, thereby being less deactivated by the methoxy's resonance effect compared to the fluorine at C3. Attack at C1 is also possible, being ortho to the iodine. Without experimental data, the precise regioselectivity remains speculative.

Directed Metalation and Subsequent Electrophilic Quenching

The formation of organometallic reagents from this compound would likely proceed via metal-halogen exchange, as the carbon-iodine bond is the most labile site for such reactions.

Lithium-Halogen Exchange Dynamics

Lithium-halogen exchange is a common method for preparing organolithium compounds from aryl halides. The reaction rate typically follows the trend I > Br > Cl > F. Therefore, treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in a rapid and selective exchange at the carbon-iodine bond. This would generate the highly reactive aryllithium intermediate, 1,3,5-trifluoro-4-methoxy-2-lithiobenzene. This intermediate could then be trapped with various electrophiles (E⁺) to introduce a range of functional groups at the C2 position. The fluorine and methoxy groups are generally stable under these conditions.

Magnesium-Halogen Exchange Methodologies

Similarly, magnesium-halogen exchange can be used to prepare the corresponding Grignard reagent. Reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl) are effective for iodine-magnesium exchange on functionalized aryl iodides. The reaction would yield 1,3,5-trifluoro-4-methoxy-2-(magnesiochloride)benzene. This Grignard reagent is a powerful nucleophile that can be used in a wide array of subsequent reactions, including cross-coupling and addition to carbonyls. The presence of electron-withdrawing fluorine atoms on the ring would be expected to facilitate the rate of this exchange reaction.

Advanced Spectroscopic and Structural Elucidation Studies for 1,3,5 Trifluoro 2 Iodo 4 Methoxybenzene and Its Derivatives

Advanced Mass Spectrometry for Reaction Monitoring and Pathway Elucidation

Advanced mass spectrometry techniques, particularly those coupled with chromatographic separation like GC-MS or LC-MS, are indispensable for monitoring the formation of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene and identifying potential byproducts and intermediates in a reaction mixture. The high sensitivity and specificity of mass spectrometry allow for the detection of trace components, thereby elucidating the reaction pathway.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₇H₄F₃IO), the expected molecular ion peak would be at m/z 288.

The fragmentation of the molecular ion provides a unique fingerprint that is crucial for structural confirmation. The fragmentation patterns are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, the C-I bond is the weakest and most likely to cleave first. Other significant fragmentation pathways would involve the methoxy (B1213986) group and the aromatic ring.

A predictive fragmentation pattern for this compound is detailed in the table below. This data is theoretical and based on established fragmentation mechanisms for aromatic ethers and halogenated compounds. chemguide.co.ukwikipedia.orglibretexts.orglibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Proposed Fragmentation Pathway |

| 288 | Molecular Ion | [C₇H₄F₃IO]⁺• | Ionization of the parent molecule |

| 273 | [M - CH₃]⁺ | [C₆HF₃IO]⁺• | Loss of a methyl radical from the methoxy group |

| 259 | [M - CHO]⁺ | [C₆H₃F₃IO]⁺• | Loss of a formyl radical, a common fragmentation for anisoles |

| 161 | [M - I]⁺ | [C₇H₄F₃O]⁺ | Cleavage of the weak C-I bond, loss of an iodine radical |

| 146 | [M - I - CH₃]⁺ | [C₆HF₃O]⁺ | Subsequent loss of a methyl radical after iodine loss |

| 127 | [I]⁺ | [I]⁺ | Formation of an iodine cation (typically low intensity) |

This table is generated based on predictive fragmentation patterns and should be confirmed by experimental data.

By monitoring the relative intensities of the molecular ion peak (m/z 288) and its characteristic fragment ions over time, one can track the progress of a reaction producing this compound. The appearance and disappearance of ions corresponding to reactants, intermediates, and byproducts can provide a comprehensive understanding of the reaction mechanism.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the qualitative analysis of functional groups and can be employed to monitor the progress of chemical reactions. thieme-connect.de These two techniques are complementary; molecular vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa. thieme-connect.de

Key Vibrational Modes:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The methoxy group (O-CH₃) will exhibit symmetric and asymmetric stretching vibrations between 2960 and 2850 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene (B151609) ring gives rise to a series of bands in the 1600-1450 cm⁻¹ region. libretexts.orgspectroscopyonline.com

C-O Stretching: Anisole derivatives typically show two characteristic C-O stretching bands. An aryl-O stretch (asymmetric) is expected around 1275-1200 cm⁻¹, and an alkyl-O stretch (symmetric) is expected around 1050-1000 cm⁻¹.

C-F Stretching: These are typically strong absorptions in the IR spectrum and are found in the 1350-1100 cm⁻¹ range. The presence of multiple fluorine atoms will likely result in several strong, complex bands in this region.

C-I Stretching: The C-I stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. This band is often weak in the IR spectrum.

The table below summarizes the predicted characteristic vibrational frequencies for this compound based on data from analogous substituted benzene derivatives. thieme-connect.delibretexts.orgspectroscopyonline.comoptica.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak | Medium |

| Asymmetric C-H Stretch | -OCH₃ | ~2960 | Medium | Medium |

| Symmetric C-H Stretch | -OCH₃ | ~2850 | Medium-Weak | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Strong | Strong |

| Asymmetric C-O Stretch | Ar-O-CH₃ | 1275 - 1200 | Strong | Medium |

| Symmetric C-O Stretch | Ar-O-CH₃ | 1050 - 1000 | Strong | Weak |

| C-F Stretch | Ar-F | 1350 - 1100 | Strong | Medium-Weak |

| C-I Stretch | Ar-I | 600 - 500 | Weak | Strong |

This table is generated based on characteristic group frequencies and data from computational studies on similar molecules. nih.gov The exact frequencies may vary.

In a reaction monitoring scenario, the disappearance of vibrational bands corresponding to the reactants and the concurrent appearance and increase in intensity of characteristic bands of this compound (e.g., the strong C-F and C-O stretching bands) can be used to track the conversion and determine the reaction endpoint.

Theoretical and Computational Chemistry of 1,3,5 Trifluoro 2 Iodo 4 Methoxybenzene

Electronic Structure and Reactivity Predictions

Computational chemistry offers a powerful lens to predict the electronic behavior of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene. The arrangement of its substituents—three electron-withdrawing fluorine atoms, a bulky and polarizable iodine atom, and an electron-donating methoxy (B1213986) group—creates a unique electronic landscape that dictates its reactivity.

While a specific, peer-reviewed DFT analysis for this compound is not extensively published, its properties can be reliably predicted based on standard computational methods applied to analogous molecules, such as other halogenated anisoles. kuleuven.be DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p), are standard for optimizing molecular geometry and calculating electronic properties. kuleuven.be

Calculations would reveal the precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the benzene (B151609) ring and the orientation of the methoxy group. The electron-withdrawing fluorine atoms and the electron-donating methoxy group would induce predictable distortions in the benzene ring's geometry and electron distribution. The C-I bond length is a critical parameter, influencing the strength of potential halogen bonds.

Basic computational predictions for the molecule are summarized in the table below.

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 9.23 Ų |

| LogP | 2.7171 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

| Data sourced from ChemScene. chemscene.com |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukyoutube.com The energy and localization of these orbitals indicate how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the electron-donating methoxy group. This region represents the molecule's nucleophilic character. Conversely, the LUMO is anticipated to be associated with the antibonding σ* orbital of the C-I bond. This localization makes the carbon atom attached to the iodine susceptible to nucleophilic attack and is crucial for the formation of halogen bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity.

| Orbital | Expected Localization | Implied Reactivity |

| HOMO | Aromatic Ring and Methoxy Group Oxygen | Site of electrophilic attack; electron donation. |

| LUMO | C-I σ* antibonding orbital | Site of nucleophilic attack; electron acceptance; halogen bond formation. |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability but accessible reactivity. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, several reaction types could be computationally explored:

Nucleophilic Aromatic Substitution (SNAr): The LUMO's localization on the C-I bond suggests that this position is a prime target for nucleophilic attack. DFT calculations could model the reaction pathway, determine the structure of the Meisenheimer intermediate, and calculate the energy barrier for the displacement of the iodide ion.

Halogen-Bond-Mediated Reactions: The positive σ-hole on the iodine atom can act as a Lewis acidic site to catalyze or direct reactions. rsc.org Quantum mechanical calculations can model these interactions and elucidate their role in reaction mechanisms.

Prediction and Interpretation of Spectroscopic Parameters

DFT and other ab initio methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. chemrxiv.org

Vibrational Spectroscopy: Calculations can predict the infrared (IR) and Raman spectra by determining the frequencies and intensities of the molecule's vibrational modes. Specific frequencies can be assigned to the stretching and bending of C-F, C-I, C-O, and C-C bonds, providing a theoretical fingerprint of the molecule.

NMR Spectroscopy: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts with a high degree of accuracy. These predictions are invaluable for assigning peaks in experimental spectra and confirming the compound's constitution.

| Spectroscopic Data | Predictable Parameters | Typical Computational Method |

| Infrared/Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) |

| NMR | Chemical Shifts (δ) and Coupling Constants (J) | GIAO method with DFT |

| UV-Vis | Electronic Transition Energies (λmax) | Time-Dependent DFT (TD-DFT) |

Molecular Electrostatic Potential (MEP) Mapping for σ-Hole Characterization

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution on a molecule's surface and predicting sites for non-covalent interactions. mdpi.com The MEP map illustrates regions of positive potential (electron-poor, electrophilic) and negative potential (electron-rich, nucleophilic).

For this compound, the MEP map would show distinct features:

A region of positive electrostatic potential, known as a σ-hole , located on the iodine atom along the axis of the C-I bond. mdpi.comfrontiersin.orgmdpi.com This positive cap arises from the anisotropic distribution of electron density around the covalently bonded iodine atom.

Negative potential localized around the highly electronegative fluorine atoms and the oxygen atom of the methoxy group.

The presence and magnitude of the σ-hole are critical for the molecule's ability to act as a halogen bond donor. The three strongly electron-withdrawing fluorine atoms are expected to significantly enhance the positive character of the σ-hole on the adjacent iodine atom, making it a potent site for interaction with Lewis bases.

Halogen Bonding Interactions and Energetics

A halogen bond is a highly directional, non-covalent interaction between the positive σ-hole of a halogen atom (the Lewis acid) and a Lewis base (e.g., a lone pair on N, O, or S, or a π-system). nih.gov The strength and geometry of these bonds can be accurately modeled using high-level quantum chemical calculations.

Computational studies on analogous molecules, such as 1,3,5-trifluoro-2,4,6-triiodobenzene, have demonstrated strong C-I···N and C-I···O halogen bonds with interaction energies that can be significant. nih.govmdpi.com These studies reveal that halogen bonding can effectively compete with other non-covalent forces like π-π stacking to direct crystal packing and supramolecular assembly. mdpi.com The interaction energy is dominated by electrostatic and dispersion components. researchgate.net

| Interacting Partner (Lewis Base) | Type of Halogen Bond | Expected Interaction Energy Range (kcal/mol) |

| Pyridine | C-I···N | -5 to -8 |

| Diethyl ether | C-I···O | -4 to -7 |

| Benzene | C-I···π | -3 to -5 |

| Note: Energy ranges are estimates based on data for analogous polyhalogenated aromatic compounds. |

Symmetry-Adapted Perturbation Theory (SAPT) Analysis of Noncovalent Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to analyze intermolecular interactions. wikipedia.org It provides a detailed decomposition of the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (London forces). wikipedia.orggithub.io This allows for a nuanced understanding of the nature of noncovalent bonds, such as the halogen bond formed by the iodine atom in this compound.

Given the absence of a specific SAPT analysis for this compound in the literature, we can infer its interaction profile by examining a model system that captures the key features relevant to its halogen bonding capability. A pertinent example is the complex formed between trifluoroiodomethane (F₃CI) and formaldehyde (B43269) (OCH₂), as analyzed by Riley and Hobza (2008). nih.gov This system models the interaction of an iodine atom, activated by electron-withdrawing fluorine atoms, with an oxygen-containing Lewis base, which is analogous to the potential interactions of this compound.

The SAPT analysis reveals that halogen bonds are a complex interplay of electrostatic and dispersion forces. nih.gov The attractive electrostatic component arises from the interaction between the positive electrostatic potential on the iodine atom (the σ-hole) and the negative region of a Lewis base. The dispersion component is a result of instantaneous fluctuations in electron density, leading to attractive forces. The exchange component is repulsive and arises from the Pauli exclusion principle, while the induction term represents the polarization of one molecule by the other.

The following table presents the SAPT energy decomposition for the F₃CI···OCH₂ complex, which serves as an illustrative model for the halogen bonding interactions of this compound.

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatics | -2.29 |

| Exchange | 3.05 |

| Induction | -1.00 |

| Dispersion | -2.18 |

| Total Interaction Energy | -2.42 |

Data sourced from a computational study on halomethane-formaldehyde complexes, serving as a model for the interactions of this compound. nih.gov

This analysis underscores that for a fluorinated iodinated compound, both electrostatics and dispersion are significant contributors to the attractive nature of the halogen bond. The presence of electron-withdrawing fluorine atoms enhances the electrostatic component by increasing the positive character of the σ-hole on the iodine atom.

Quantum Chemical Descriptors for Halogen Bond Strength

The strength of a halogen bond can be predicted and rationalized using various quantum chemical descriptors. These descriptors provide insight into the electronic properties of the halogen bond donor and its propensity to engage in noncovalent interactions.

The σ-hole: A key concept in understanding halogen bonding is the σ-hole. This is a region of positive electrostatic potential located on the outer surface of the halogen atom, along the extension of the covalent bond. nih.gov The positive nature of the σ-hole is due to the anisotropic distribution of electron density around the halogen atom. This positive region can then interact favorably with a Lewis base. In this compound, the iodine atom is expected to possess a significant σ-hole.

Maximum Positive Electrostatic Potential (V_s,max): A quantitative measure of the magnitude of the σ-hole is the maximum positive electrostatic potential (V_s,max) on the halogen atom's surface. A more positive V_s,max generally correlates with a stronger halogen bond. The value of V_s,max is highly sensitive to the nature of the substituents on the aromatic ring.

Electron-Withdrawing Groups: The three fluorine atoms in this compound are strong electron-withdrawing groups. Their presence is expected to significantly increase the V_s,max on the iodine atom, thereby enhancing its halogen bond donor strength. nih.gov

Electron-Donating Groups: The methoxy group is an electron-donating group. masterorganicchemistry.com By donating electron density to the aromatic ring, it would tend to decrease the V_s,max on the iodine atom. nih.gov

The following table summarizes the expected influence of the substituents in this compound on the V_s,max of the iodine atom and, consequently, on the halogen bond strength.

| Substituent | Position Relative to Iodine | Electronic Effect | Predicted Impact on V_s,max | Predicted Impact on Halogen Bond Strength |

|---|---|---|---|---|

| Fluorine | ortho (C1) | Electron-withdrawing | Increase | Increase |

| Fluorine | meta (C3) | Electron-withdrawing | Increase | Increase |

| Fluorine | para (C5) | Electron-withdrawing | Increase | Increase |

| Methoxy | meta (C4) | Electron-donating | Decrease | Decrease |

This table is based on established principles of substituent effects on halogen bonding in aromatic systems. nih.govmasterorganicchemistry.com

Strategic Applications in Complex Chemical Synthesis

Construction of Polyfluorinated Aryl Scaffolds

The presence of an iodine atom on the aromatic ring of 1,3,5-Trifluoro-2-iodo-4-methoxybenzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds and the construction of polyfluorinated biaryl and poly-aryl scaffolds. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, leverage the reactivity of the carbon-iodine bond to introduce new aryl, alkynyl, or amino functionalities.

The trifluoromethoxybenzene moiety is a key structural element in many advanced materials and biologically active molecules. The ability to further functionalize this core structure through cross-coupling reactions opens up avenues for creating a diverse library of polyfluorinated compounds with tailored electronic and steric properties. For instance, Sonogashira coupling can be employed to introduce alkyne groups, which are versatile handles for further transformations, including the synthesis of more complex aromatic systems or for use in click chemistry applications. researchgate.net

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and agrochemicals due to the often-enhanced metabolic stability and binding affinity conferred by fluorine atoms. dundee.ac.uk While direct fluorination of heterocyclic systems can be challenging, the use of fluorinated building blocks like this compound provides a more controlled and efficient approach.

This compound can serve as a precursor for the synthesis of various fluorinated heterocycles. For example, the iodine atom can be displaced through nucleophilic substitution or utilized in coupling reactions to form a new ring system. The existing fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring can influence the regioselectivity of these cyclization reactions and become integral parts of the final heterocyclic structure. Research in this area focuses on developing synthetic routes to novel fluorinated indoles, quinolines, and other pharmacologically relevant heterocyclic scaffolds. nih.gov

Role as a Precursor for Advanced Synthetic Intermediates in Fine Chemicals

In the realm of fine chemical synthesis, this compound is a valuable starting material for the preparation of more complex and highly functionalized intermediates. The reactivity of the iodine atom allows for its conversion into other functional groups, such as boronic acids or organolithium reagents, which can then participate in a wide range of chemical transformations.

The trifluoromethoxyaryl motif is a key component in many specialty chemicals, and the ability to introduce additional functionality with high precision is crucial for their synthesis. This compound's utility lies in its capacity to act as a scaffold upon which molecular complexity can be built, leading to the production of high-value intermediates for various applications, including the synthesis of active pharmaceutical ingredients and advanced materials.

Material Science Applications (e.g., liquid crystals, polymers) through Derivative Synthesis

The incorporation of fluorine atoms into organic materials can significantly impact their properties, such as thermal stability, chemical resistance, and electronic characteristics. rsc.org Derivatives of this compound are promising candidates for the development of novel materials with advanced functionalities.

Liquid Crystals: In the design of liquid crystals, the introduction of fluorine atoms can influence the mesophase behavior, dielectric anisotropy, and viscosity of the material. rsc.orgbiointerfaceresearch.com The rigid, polyfluorinated aromatic core derived from this compound can be incorporated into calamitic (rod-like) or discotic (disc-like) liquid crystal structures. By attaching appropriate mesogenic units through reactions at the iodo-position, new liquid crystalline materials with tailored properties for display technologies and other optoelectronic applications can be synthesized. nih.govresearchgate.net

Polymers: Fluorinated polymers are known for their exceptional properties, including high thermal stability, low surface energy, and chemical inertness. core.ac.uk Monomers derived from this compound can be synthesized and subsequently polymerized to create novel fluorinated polymers. For instance, the iodo-group can be converted into a polymerizable functional group, such as a vinyl or an acetylene, allowing for its incorporation into polymer chains via various polymerization techniques. The resulting polymers, bearing the trifluoromethoxybenzene moiety, are expected to exhibit unique thermal, optical, and surface properties, making them suitable for applications in high-performance plastics, coatings, and membranes.

Future Directions and Emerging Research Opportunities

Sustainable and Green Synthetic Routes for 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Currently, there is a discernible lack of research focused on developing sustainable and green synthetic methodologies specifically for this compound. The existing synthesis methods, while functional, have not been evaluated or optimized from an environmental perspective. Future research could focus on:

Alternative Iodinating Reagents: Investigating the use of less hazardous and more atom-economical iodinating agents to replace traditional reagents.

Solvent Minimization and Replacement: Exploring the use of greener solvents, such as bio-based solvents or even solvent-free conditions, to reduce the environmental impact.

Energy Efficiency: Developing synthetic protocols that proceed at lower temperatures or with alternative energy sources like microwave or ultrasonic irradiation to minimize energy consumption.

Exploration of Novel Catalytic Systems for its Transformations

The transformation of this compound using novel catalytic systems is another area that remains uninvestigated. The presence of a carbon-iodine bond suggests that this compound would be an excellent candidate for a variety of cross-coupling reactions. Future research opportunities include:

Palladium-Catalyzed Cross-Coupling: A systematic study of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide range of substituents at the 2-position.

Copper and Nickel Catalysis: Investigating the use of more abundant and less expensive metals like copper and nickel as catalysts for similar transformations.

C-H Activation: Exploring the potential for catalytic C-H activation at the unsubstituted position on the aromatic ring to enable novel functionalization pathways.

Unexplored Reactivity Pathways and Stereoselective Syntheses

The unique electronic properties conferred by the multiple fluorine substituents and the methoxy (B1213986) group likely lead to unexplored reactivity pathways for this compound. Furthermore, its potential use in stereoselective synthesis is completely unexamined. Areas for future investigation comprise:

Nucleophilic Aromatic Substitution (SNAAr): A detailed study of the regioselectivity of SNAr reactions, given the activating effect of the fluorine atoms.

Directed Ortho-Metalation: Investigating the possibility of using the methoxy group to direct metalation to the adjacent unsubstituted carbon, opening up another avenue for functionalization.

Asymmetric Transformations: Utilizing the compound as a starting material in the synthesis of chiral molecules, potentially through stereoselective catalytic processes.

Integration into Automated Flow Chemistry Platforms

The integration of the synthesis and transformation of this compound into automated flow chemistry platforms has not been reported. Flow chemistry offers numerous advantages, including improved safety, scalability, and reaction control. Future research could aim to:

Develop Continuous Synthesis Protocols: Designing and optimizing a continuous flow process for the synthesis of the title compound.

In-line Reaction Monitoring and Optimization: Implementing real-time analytical techniques to monitor reactions and enable rapid optimization of reaction conditions.

Telescoped Reactions: Creating multi-step flow sequences where this compound is synthesized and then immediately used in a subsequent transformation without isolation of intermediates.

Multicomponent Reactions Featuring this compound

There are no published examples of multicomponent reactions (MCRs) that incorporate this compound. MCRs are powerful tools for the rapid generation of molecular complexity from simple starting materials. Future research could explore:

Ugi and Passerini Reactions: Investigating the use of derivatives of this compound (e.g., the corresponding aldehyde or amine) in classic isocyanide-based MCRs.

Palladium-Catalyzed MCRs: Designing novel MCRs that leverage the reactivity of the carbon-iodine bond in a catalytic cycle.

Q & A

Q. What role does this compound play in designing PET imaging agents?

- Methodological Answer : The iodine-123/124 isotopes enable radiolabeling for positron emission tomography (PET). Chelation-free labeling strategies (e.g., isotopic exchange in aryl iodides) are optimized by varying reaction pH and temperature. In vivo biodistribution studies in murine models assess targeting efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.